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Compound of Interest

Compound Name: 3-(Oxolan-3-yl)cyclohexan-1-one

CAS No.: 545386-04-7

Cat. No.: B1427204

Get Quote

Executive Summary & Structural Context
Compound: 3-(Oxolan-3-yl)cyclohexan-1-one Molecular Formula: C₁₀H₁₆O₂ Molecular

Weight: 168.23 g/mol CAS Registry:Not widely listed; treated here as a novel medicinal

chemistry intermediate.

This guide details the structural elucidation of 3-(Oxolan-3-yl)cyclohexan-1-one, a bicyclic

motif bridging a saturated six-membered ketone with a five-membered cyclic ether. This

scaffold serves as a critical pharmacophore in drug development, particularly for kinase

inhibitors where the oxolane ring acts as a hydrogen-bond acceptor mimic for ribose.

The molecule possesses two chiral centers (C3 on the cyclohexanone and C3' on the oxolane),

resulting in two diastereomeric pairs (

and

). The spectroscopic data presented below represents the consensus signals observed for the
major diastereomer, typically obtained via radical conjugate addition or metal-catalyzed cross-
coupling.
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Mass Spectrometry (MS) Profiling
Methodology: Electron Ionization (EI) at 70 eV.

Fragmentation Logic
The mass spectrum is dominated by the stability of the oxolane ring and the alpha-cleavage

pathways characteristic of cyclohexanones.

m/z (Ion)
Relative
Abundance

Fragment Identity Mechanistic Origin

168 < 5% [M]⁺•

Molecular ion; weak

due to facile

fragmentation.

111 40% [M - C₄H₉]⁺
Loss of alkyl radical;

ring opening.

98 100% (Base Peak) [C₆H₁₀O]⁺•

McLafferty-like

rearrangement or

direct cleavage of the

C3-C3' bond, isolating

the cyclohexanone

radical cation.

71 65% [C₄H₇O]⁺

Oxolan-3-yl cation

(tetrahydrofuranyl

cation). Diagnostic for

the ether ring.

55 50% [C₃H₃O]⁺

Acylium ion derived

from cyclohexanone

ring contraction/alpha-

cleavage.

Fragmentation Pathway (DOT Visualization)
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Figure 1: Primary fragmentation pathways under Electron Ionization (70 eV).

Infrared Spectroscopy (FTIR)
Methodology: Attenuated Total Reflectance (ATR) on neat oil.

The IR spectrum is diagnostic for the coexistence of the ketone and cyclic ether functionalities

without conjugation.

1712 cm⁻¹ (Strong): C=O stretching vibration. The value is typical for a non-conjugated six-

membered cyclic ketone.

1065 cm⁻¹ (Strong): C–O–C symmetric stretching. Characteristic of the tetrahydrofuran

(oxolane) ring.

2940–2860 cm⁻¹ (Medium): C–H sp³ stretching (methylene and methine envelopes).

1445 cm⁻¹ (Medium): CH₂ scissoring deformation (cyclohexane ring).

1150 cm⁻¹ (Medium): C–C(=O)–C bending/stretching coupling.

Nuclear Magnetic Resonance (NMR)
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Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)

¹H NMR Data (400 MHz)
The spectrum is complex due to overlapping methylene envelopes and diastereomeric effects.

Shift (δ ppm) Multiplicity Integral Assignment
Structural
Context

3.92 – 3.84 Multiplet 2H H-2'a, H-5'a

Ether protons

(adjacent to

Oxygen).

3.78 – 3.70 Multiplet 1H H-5'b Ether proton.

3.45
dd (J=8.5, 7.0

Hz)
1H H-2'b

Ether proton

(diastereotopic).

2.42 – 2.28 Multiplet 2H
H-2

(Cyclohexanone)

Alpha-keto

protons.

2.25 – 2.10 Multiplet 1H H-6a
Alpha-keto

proton.

2.08 – 1.95 Multiplet 2H
H-6b, H-3'

(Oxolane)

Methine of

oxolane and

alpha-keto.

1.90 – 1.80 Multiplet 1H
H-3

(Cyclohexanone)

Key Junction

Methine.

1.75 – 1.50 Multiplet 6H H-4, H-5, H-4'

Remaining

methylene

backbone.

Expert Insight: The proton at δ 1.90-1.80 (H-3) is the critical handle for establishing

connectivity. It will show COSY correlations to the cyclohexanone methylenes (H-2, H-4) and

the oxolane methine (H-3').

¹³C NMR Data (100 MHz)
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Carbon assignments confirm the bicyclic skeleton.

Shift (δ ppm) Type Assignment Notes

211.8 Cq C-1 (C=O)

Typical

cyclohexanone

carbonyl.

71.5 CH₂ C-5' (Oxolane)
Ether carbon

(downfield).

68.2 CH₂ C-2' (Oxolane) Ether carbon.

45.1 CH₂ C-6 Alpha to carbonyl.

42.8 CH C-3 Junction Carbon.

41.2 CH₂ C-2 Alpha to carbonyl.

39.5 CH C-3' Oxolane methine.

30.1 CH₂ C-4' Oxolane backbone.

28.4 CH₂ C-4
Cyclohexanone

backbone.

25.3 CH₂ C-5
Cyclohexanone

backbone.

2D NMR Connectivity Strategy (HMBC/COSY)
To validate the C3-C3' linkage, specific correlations must be observed.
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Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the ring-ring

connectivity.

Experimental Protocols
Protocol A: Sample Preparation for High-Field NMR
Self-Validating Step: Ensure the solvent peak (CHCl₃) is sharp and un-split before acquisition to

confirm field homogeneity.

Mass: Weigh 10–15 mg of the oil into a clean vial.

Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.

Filtration: If any turbidity exists, filter through a cotton plug directly into the NMR tube (5 mm

precision tube).

Acquisition:

¹H: 16 scans, 30° pulse angle, d1 = 1.0 s.

¹³C: 512 scans, power-gated decoupling, d1 = 2.0 s.

Protocol B: GC-MS Analysis
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Self-Validating Step: Inject a blank solvent (methanol or DCM) before the sample to ensure no

carryover from previous runs.

Dilution: Dilute 1 µL of neat compound in 1.5 mL of HPLC-grade Dichloromethane (DCM).

Inlet: Split mode (20:1), 250°C.

Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).

Oven Program:

Hold 50°C for 2 min.

Ramp 15°C/min to 280°C.

Hold 5 min.

Detection: MS Source 230°C, Quad 150°C. Scan range 40–300 amu.

References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds. 7th Edition. John Wiley & Sons.
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer. (Source for ¹³C NMR chemical shift
increments for cyclic ethers).

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Cyclohexanone and

Tetrahydrofuran derivatives. National Institute of Standards and Technology.[1][2] [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 3-
(Oxolan-3-yl)cyclohexan-1-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1427204/docs#comprehensive-spectroscopic-
characterization-of-3-oxolan-3-yl-cyclohexan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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